REACTION_CXSMILES
|
[CH2:1]([C:3]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([OH:12])[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[OH:2].[C:19]1(C)C=CC=CC=1>>[C:4]([C:3]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:1][O:2][CH2:19][O:12]1)(=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(C(C1=CC=CC=C1)=O)(O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove about 50 ml
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
35 grams paraformaldehyde and 10 grams p-toluenesulfonic acid were added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated for 45 minutes under controlled conditions such that the solvent
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed below the trap
|
Type
|
CUSTOM
|
Details
|
no water was collected
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction mixture was then increased
|
Type
|
CUSTOM
|
Details
|
water was collected over a three-hour period
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The resulting salt precipitate was removed by filtration and benzene solvent
|
Type
|
CUSTOM
|
Details
|
removed under vacuum from the residual yellow solution
|
Type
|
ADDITION
|
Details
|
containing
|
Type
|
CUSTOM
|
Details
|
the solid reaction product
|
Type
|
CUSTOM
|
Details
|
The crude solid reaction product
|
Type
|
CUSTOM
|
Details
|
was recrystallized from 1.6 l
|
Type
|
CUSTOM
|
Details
|
156 grams of recrystallized
|
Type
|
CUSTOM
|
Details
|
produce
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1(OCOC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |